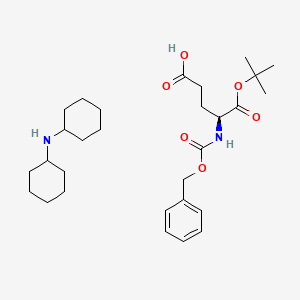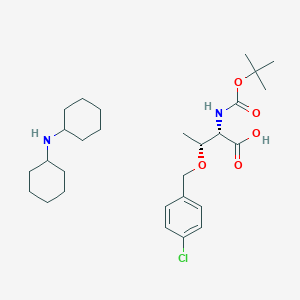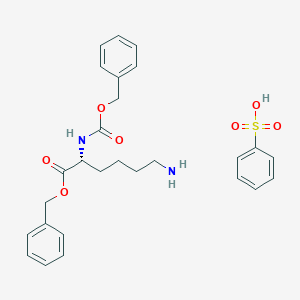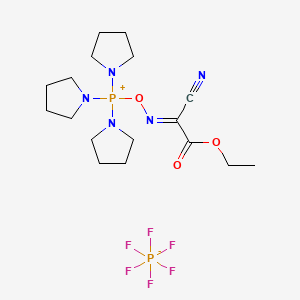
PyOxim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
PyOxim is widely used in scientific research for peptide synthesis. Its applications span across various fields:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale production of peptides for research and pharmaceutical purposes.
Safety and Hazards
作用機序
Target of Action
PyOxim is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the carboxylic acid and amine groups present in the peptide chains .
Mode of Action
This compound mediates coupling reactions with superior efficiency compared to other reagents like HATU, PyBOP, and COMU . It facilitates the reaction between a carboxylic acid and an amine to form an amide or peptide bond . This is achieved through the formation of a reactive O-acylisourea intermediate .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the formation of peptide bonds, which are crucial in the synthesis of proteins. This compound mediates the coupling reactions, leading to the formation of these bonds .
Result of Action
The result of this compound’s action is the efficient formation of peptide bonds with low racemization or epimerization . This makes it ideal for fragment condensation and synthesis of cyclic peptides .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as the choice of base used in the reaction. For instance, the stronger base DIPEA (pKa: 10.4) accelerated the degradation of this compound to a much higher degree compared to NMM (pKa: 7.4) . Furthermore, this compound is stable in solution under an inert atmosphere for two days .
生化学分析
Biochemical Properties
PyOxim plays a crucial role in biochemical reactions, particularly in peptide coupling reactions. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. This compound mediates coupling reactions with high efficiency, ensuring the successful synthesis of peptides. It is known to interact with amino acids and peptide chains, forming stable intermediates that promote the formation of peptide bonds . Unlike other coupling reagents, this compound does not cause chain-terminating side reactions, making it ideal for synthesizing cyclic peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In peptide synthesis, this compound ensures the accurate assembly of peptide chains, which can impact cell function when these peptides are used in biological studies. The presence of this compound in peptide synthesis can lead to the production of bioactive peptides that modulate cell signaling pathways, influencing cellular responses and gene expression . Additionally, this compound’s efficiency in peptide synthesis can enhance the production of peptides involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable intermediates with amino acids and peptide chains, facilitating the formation of peptide bonds. This compound’s unique structure allows it to interact with the carboxyl group of amino acids, activating them for nucleophilic attack by the amino group of another amino acid . This mechanism ensures efficient peptide bond formation without causing side reactions. This compound’s ability to mediate coupling reactions with high efficiency is attributed to its stable intermediates and reduced susceptibility to degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and efficiency over time. It remains stable in solution under an inert atmosphere for up to two days, ensuring consistent performance in peptide synthesis . Over time, this compound’s effects on cellular function can be observed through the successful synthesis of peptides used in biological studies. Long-term effects of this compound on cellular function include the production of bioactive peptides that modulate cellular processes and responses . Its stability and efficiency make this compound a reliable reagent for extended laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound ensures efficient peptide synthesis without causing adverse effects. At high doses, this compound may exhibit toxic effects, impacting cellular function and overall health . Threshold effects observed in animal studies indicate that careful dosage optimization is necessary to achieve desired outcomes without causing toxicity. This compound’s role in peptide synthesis can influence the production of bioactive peptides that affect physiological processes in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. This compound’s efficiency in peptide coupling reactions can influence metabolic flux and metabolite levels by ensuring the accurate assembly of peptide chains . The presence of this compound in peptide synthesis can lead to the production of peptides that participate in various metabolic pathways, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed to facilitate peptide synthesis. It interacts with transporters and binding proteins that ensure its localization to specific cellular compartments where peptide synthesis occurs . This compound’s efficient transport and distribution contribute to its effectiveness in peptide coupling reactions, ensuring the successful synthesis of peptides used in biological studies .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes . Targeting signals and post-translational modifications may play a role in directing this compound to these compartments, ensuring its efficient participation in peptide coupling reactions . This compound’s subcellular localization enhances its ability to mediate peptide bond formation, contributing to the successful synthesis of peptides.
準備方法
Synthetic Routes and Reaction Conditions
PyOxim is synthesized by combining Oxyma Pure with phosphonium salts. The reaction typically involves the use of a tertiary base to convert protected amino acids to activated species. The process is carried out under inert atmosphere conditions to ensure stability and prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes deprotection and coupling steps, where the reagent is mixed with amino acids and bases like diisopropylethylamine (DIPEA) to facilitate the coupling reaction. The reagent is known for its excellent solubility in dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), making it suitable for high-throughput synthesis .
化学反応の分析
Types of Reactions
PyOxim primarily undergoes coupling reactions, where it facilitates the formation of peptide bonds between amino acids. It is known for its low racemization and epimerization rates, making it ideal for synthesizing cyclic peptides .
Common Reagents and Conditions
Reagents: Amino acids, DIPEA, DMF, NMP
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major products formed from reactions involving this compound are peptides and cyclic peptides. The reagent is particularly effective in synthesizing difficult sequences and peptaibols .
類似化合物との比較
Similar Compounds
- PyBOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy-dimethylamino-morpholino-carbenium hexafluorophosphate)
Uniqueness
PyOxim stands out due to its superior efficiency in coupling reactions, low racemization rates, and excellent solubility in common solvents like DMF and NMP. Unlike some other coupling reagents, it does not cause guanidinylation, making it ideal for synthesizing cyclic peptides .
特性
| { "Design of the Synthesis Pathway": "The synthesis of PyOxim can be achieved through a multi-step reaction pathway that involves the conversion of several starting materials.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-pyridinecarboxaldehyde in ethanol to form a solution.", "Step 2: Add hydroxylamine hydrochloride to the solution and stir for several minutes.", "Step 3: Add sodium hydroxide to the mixture and stir until a precipitate forms.", "Step 4: Filter the precipitate and wash with water.", "Step 5: Dry the product to obtain PyOxim." ] } | |
CAS番号 |
153433-21-7 |
分子式 |
C17H29F6N5O3P2 |
分子量 |
527.4 g/mol |
IUPAC名 |
[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate |
InChI |
InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1/b19-16-; |
InChIキー |
RDWDVLFMPFUBDV-JWJVXZKMSA-N |
異性体SMILES |
CCOC(=O)/C(=N\O[P+](N1CCCC1)(N2CCCC2)N3CCCC3)/C#N.F[P-](F)(F)(F)(F)F |
SMILES |
CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |
正規SMILES |
CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


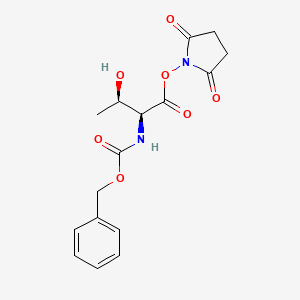

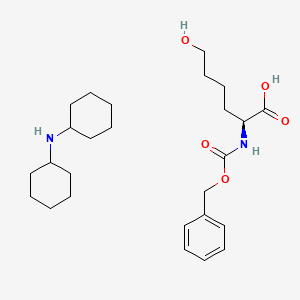
![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)

